3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of purine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Purine Derivatives in Receptor Affinity and Pharmacological Evaluation
A study explored purine derivatives, including structures similar to 3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, for their affinity to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and potential psychotropic activity. These compounds displayed antidepressant and anxiolytic properties in animal models, highlighting their potential in developing new psychotropic drugs (Chłoń-Rzepa et al., 2013).
Adenosine Receptor Antagonism
Compounds structurally related to this compound have been investigated for their potential as adenosine receptor antagonists. These derivatives showed significant effects as antagonists, particularly against the A(3) receptor, suggesting their applicability in the development of new treatments for conditions modulated by adenosine receptors (Priego et al., 2002).
Anti-Proliferative Activities in Cancer Research
Fused triazolo pyrrolo[2,1-f]purine derivatives, closely related to the compound , have demonstrated potent anti-proliferative activities against various human cancer cell lines. These findings indicate the potential of these compounds in the development of new anticancer agents (Sucharitha et al., 2021).
Photolysis in Xanthine Derivatives Synthesis
Research on photochemistry synthesis involving pentoxifylline led to the formation of derivatives including 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This work demonstrates the potential of photochemical methods in synthesizing novel xanthine derivatives, which could have various pharmacological applications (Han et al., 2008).
properties
IUPAC Name |
7-tert-butyl-4-methyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-6-7-18-12(20)10-11(17(5)14(18)21)16-13-19(10)8-9(22-13)15(2,3)4/h6,8H,1,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLQZRCZZQFRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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